molecular formula C13H18N4O B6437259 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide CAS No. 2549011-04-1

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide

Cat. No.: B6437259
CAS No.: 2549011-04-1
M. Wt: 246.31 g/mol
InChI Key: ZXKPQVYYXARKAR-UHFFFAOYSA-N
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Description

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide is a complex organic compound that features a pyridine ring fused with an octahydropyrrolo[2,3-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide typically involves multiple steps, starting with the formation of the pyridine ring and subsequent fusion with the pyrrolo[2,3-c]pyrrole structure. One common method involves the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) . The resulting intermediate is then treated with zinc ethyl (ZnEt2) to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in CH2Cl2.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA typically yields N-oxide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-12(18)9-16-6-4-10-7-17(8-11(10)16)13-3-1-2-5-15-13/h1-3,5,10-11H,4,6-9H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKPQVYYXARKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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